![molecular formula C13H11ClN4O B2846914 7-(3-chloro-2-methylphenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one CAS No. 2034282-42-1](/img/structure/B2846914.png)

7-(3-chloro-2-methylphenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

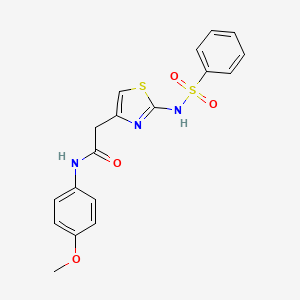

7-(3-chloro-2-methylphenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of triazolopyrazines and has been found to exhibit interesting pharmacological properties.

Aplicaciones Científicas De Investigación

- Sitagliptin , a well-known antidiabetic drug, contains this compound as a key component. It acts as a dipeptidyl peptidase-4 (DPP-4) inhibitor, enhancing insulin secretion and controlling blood glucose levels in patients with type 2 diabetes .

- Researchers have investigated the formation pathway of N-nitroso-triazolopyrazine (NTTP) , a derivative of this compound, in Sitagliptin drug products. Analytical methods were developed to detect NTTP and its precursor triazolopyrazine, aiming to reduce NTTP content below strict legislative limits .

- The compound’s structure suggests potential as an energetic material. In one study, a derivative containing 3,7-diamino-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-2-ium exhibited impressive detonation performance, density, and thermal stability, surpassing traditional explosives like RDX .

- Researchers have employed electrochemical coupling of tetrazole species with 2,6-dimethoxypyrazine, followed by UV cyclization, to synthesize 1,2,4-triazolo[4,3-a]pyrazine . This method provides a useful route for accessing this heterocyclic scaffold.

Antidiabetic Agents

Nitrosamine Contamination Studies

Energetic Materials

Synthetic Chemistry

Mecanismo De Acción

Target of Action

Related compounds have been found to inhibit cyclin-dependent kinases (cdks) , which are key regulators of cell cycle progression and are often dysregulated in cancer .

Mode of Action

Similar compounds have been shown to inhibit cdk2, a type of cdk . CDK inhibitors typically work by binding to the active site of the kinase, preventing it from phosphorylating its substrates and thus halting cell cycle progression .

Biochemical Pathways

Cdk inhibitors generally affect the cell cycle, particularly the transition from the g1 phase to the s phase . By inhibiting CDK2, these compounds can halt cell cycle progression, leading to cell cycle arrest and potentially inducing apoptosis .

Pharmacokinetics

In silico admet studies of related compounds have shown suitable pharmacokinetic properties .

Result of Action

Inhibition of cdk2 can lead to cell cycle arrest, potentially inducing apoptosis . This can result in the reduction of tumor growth in cancerous cells .

Propiedades

IUPAC Name |

7-(3-chloro-2-methylphenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11ClN4O/c1-8-10(14)4-3-5-11(8)18-7-6-17-9(2)15-16-12(17)13(18)19/h3-7H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJBRMWPHUFTPBN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1Cl)N2C=CN3C(=NN=C3C2=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11ClN4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-bromo-2-fluorophenyl)-1-{[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-5-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2846833.png)

![1-(4-chlorobenzyl)-3-(4-ethoxyphenyl)-6,7,8,9-tetrahydro-1H-cyclohepta[4,5]thieno[2,3-d]pyrimidine-2,4(3H,5H)-dione](/img/no-structure.png)

![1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((1-phenyl-1H-tetrazol-5-yl)thio)ethanone](/img/structure/B2846836.png)

![3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1-phenyl-N-(thiazol-2-yl)-1H-pyrazole-4-carboxamide](/img/structure/B2846839.png)

![3-((2-(indolin-1-yl)-2-oxoethyl)thio)-5,6-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2846849.png)

![4-[(2-Methylpropan-2-yl)oxycarbonyl]-3,4a,5,6,7,7a-hexahydro-2H-cyclopenta[b][1,4]oxazine-6-carboxylic acid](/img/structure/B2846850.png)